molecular formula C18H21N3O4 B4539366 [4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

Cat. No.: B4539366
M. Wt: 343.4 g/mol
InChI Key: DNWZGCWQNYISFA-UHFFFAOYSA-N
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Description

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE: is a complex organic compound with a unique structure that combines a furylcarbonyl group, a piperazine ring, and a benzisoxazole moiety

Preparation Methods

The synthesis of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves several steps:

    Formation of the Furylcarbonyl Group: The furylcarbonyl group can be synthesized through the reaction of furfural with an appropriate reagent to introduce the carbonyl functionality.

    Piperazine Ring Formation: The piperazine ring is typically formed through the cyclization of ethylenediamine with a dihaloalkane.

    Benzisoxazole Synthesis: The benzisoxazole moiety can be synthesized via the cyclization of an appropriate precursor, such as an o-nitrophenyl derivative, under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the furylcarbonyl-piperazine intermediate with the benzisoxazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or hydroxyl groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE can be compared with other similar compounds:

    Similar Compounds: Compounds like 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE and 5- [4- (2-furylcarbonyl)piperazino]-5-oxo-3-phenylpentanoic acid share structural similarities.

    Uniqueness: The unique combination of the furylcarbonyl, piperazine, and benzisoxazole moieties in 4-(2-FURYLCARBONYL)PIPERAZINOMETHANONE provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

furan-2-yl-[4-(5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12-4-5-14-13(11-12)16(19-25-14)18(23)21-8-6-20(7-9-21)17(22)15-3-2-10-24-15/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWZGCWQNYISFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=NO2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-FURYLCARBONYL)PIPERAZINO](5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL)METHANONE

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